molecular formula C13H24O2 B3052183 9-Dodecenoic acid, methyl ester CAS No. 39202-17-0

9-Dodecenoic acid, methyl ester

Cat. No. B3052183
Key on ui cas rn: 39202-17-0
M. Wt: 212.33 g/mol
InChI Key: DUWQEMMRMJGHSA-UHFFFAOYSA-N
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Patent
US09403752B2

Procedure details

Methyl oleate (20 mol) and a second-generation Grubbs' catalyst (e.g., C827, 25 ppm) are added to a Parr Reactor and degassed with argon for 1 hr. 1-Butene is added while heating to 60° C. while keeping the pressure of the reaction between about 25 to about 60 psi. The 1-butene is added using a one-way check valve to prevent backflow into the 1-butene cylinder. After 4 hrs, the pressure is released and vented into the fume hood. After allowing the reactor to cool to room temperature, a 50 ml 1M tris-hydroxymethylphosphine (THMP) solution in isopropanol (IPA) (50 mol equiv.) is added, and the reactor is degassed with argon and heated to 60° C. for 18 hrs. The reactor is then again allowed to cool to room temperature. The crude reaction product is then washed with water and brine. The washed reaction product is them dried over sodium sulfate, filtered, and distilled to provide 1-decene, 3-dodecene, 9-decenoic acid methyl ester, and 9-dodecenoic acid methyl ester.
Quantity
20 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:20][CH3:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12]CCCCCC.C=CCC.C(O)(C)C>Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl.OCP(CO)CO>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:1][CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:21][O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[CH3:21][O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |^1:38,57|

Inputs

Step One
Name
Quantity
20 mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Four
Name
Quantity
50 mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
OCP(CO)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
1-Butene is added
CUSTOM
Type
CUSTOM
Details
the pressure of the reaction between about 25 to about 60 psi
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the reactor is degassed with argon
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The crude reaction product
WASH
Type
WASH
Details
is then washed with water and brine
CUSTOM
Type
CUSTOM
Details
The washed reaction product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=CCCCCCCCC
Name
Type
product
Smiles
CCC=CCCCCCCCC
Name
Type
product
Smiles
COC(CCCCCCCC=C)=O
Name
Type
product
Smiles
COC(CCCCCCCC=CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09403752B2

Procedure details

Methyl oleate (20 mol) and a second-generation Grubbs' catalyst (e.g., C827, 25 ppm) are added to a Parr Reactor and degassed with argon for 1 hr. 1-Butene is added while heating to 60° C. while keeping the pressure of the reaction between about 25 to about 60 psi. The 1-butene is added using a one-way check valve to prevent backflow into the 1-butene cylinder. After 4 hrs, the pressure is released and vented into the fume hood. After allowing the reactor to cool to room temperature, a 50 ml 1M tris-hydroxymethylphosphine (THMP) solution in isopropanol (IPA) (50 mol equiv.) is added, and the reactor is degassed with argon and heated to 60° C. for 18 hrs. The reactor is then again allowed to cool to room temperature. The crude reaction product is then washed with water and brine. The washed reaction product is them dried over sodium sulfate, filtered, and distilled to provide 1-decene, 3-dodecene, 9-decenoic acid methyl ester, and 9-dodecenoic acid methyl ester.
Quantity
20 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:20][CH3:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12]CCCCCC.C=CCC.C(O)(C)C>Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl.OCP(CO)CO>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:1][CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:21][O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[CH3:21][O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |^1:38,57|

Inputs

Step One
Name
Quantity
20 mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Four
Name
Quantity
50 mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
OCP(CO)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
1-Butene is added
CUSTOM
Type
CUSTOM
Details
the pressure of the reaction between about 25 to about 60 psi
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the reactor is degassed with argon
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The crude reaction product
WASH
Type
WASH
Details
is then washed with water and brine
CUSTOM
Type
CUSTOM
Details
The washed reaction product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C=CCCCCCCCC
Name
Type
product
Smiles
CCC=CCCCCCCCC
Name
Type
product
Smiles
COC(CCCCCCCC=C)=O
Name
Type
product
Smiles
COC(CCCCCCCC=CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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